2-(1-Tetrazolyl)phenol
Description
Significance of Tetrazole Derivatives in Contemporary Chemistry and Materials Science
Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention across various scientific disciplines. researchgate.netrsc.org Their unique electronic and structural features make them valuable building blocks in both biological and material contexts.
Role of Tetrazole Functionality as Bioisostere in Molecular Design
One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. bohrium.comhilarispublisher.combeilstein-journals.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. rug.nl The tetrazole moiety is considered a non-classical bioisostere of the carboxylic acid group. rug.nl
Several key characteristics contribute to the success of tetrazoles as carboxylic acid surrogates:
Similar Acidity: The pKa of a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH. rug.nl This is crucial for maintaining interactions with biological targets that typically involve the carboxylate anion.
Increased Lipophilicity: The replacement of a carboxylic acid with a tetrazole can lead to increased lipophilicity, which may improve a drug's ability to cross cell membranes and enhance its bioavailability. hilarispublisher.comacs.org
Structural Mimicry: The planar structure of the tetrazole ring can mimic the geometry of the carboxylic acid group, allowing it to fit into the same binding pockets of enzymes and receptors. bohrium.comrug.nl
These properties have led to the incorporation of the tetrazole moiety into numerous clinically approved drugs for a wide range of therapeutic areas, including antihypertensive, antibacterial, and antifungal agents. hilarispublisher.comtandfonline.com
Applications of Tetrazole Derivatives in Functional Materials and Coordination Chemistry
Beyond their medicinal applications, tetrazole derivatives are increasingly utilized in the development of advanced functional materials and in the field of coordination chemistry. researchgate.netsioc-journal.cn
Energetic Materials: The high nitrogen content and positive heats of formation of many tetrazole compounds make them suitable for use as energetic materials, such as in propellants and explosives. rsc.orgacs.org
Coordination Polymers and MOFs: The multiple nitrogen atoms in the tetrazole ring make it an excellent ligand for coordinating with metal ions. researchgate.netarkat-usa.org This has led to the synthesis of a wide variety of coordination polymers and metal-organic frameworks (MOFs) with interesting properties, including porosity and catalytic activity. researchgate.net The ability of tetrazoles to act as bridging ligands facilitates the construction of extended, multidimensional structures. acs.org
Sensors and Imaging: The coordination properties of tetrazoles also lend themselves to applications in chemical sensing and imaging, where the interaction with specific metal ions can lead to a detectable signal.
Academic Interest in Phenol-Tetrazole Conjugates
The conjugation of a phenol (B47542) ring to a tetrazole moiety, as seen in 2-(1-Tetrazolyl)phenol, creates a bifunctional molecule with a unique set of properties that has captured the attention of researchers. The phenol group, with its hydroxyl substituent on an aromatic ring, is a well-known pharmacophore and a versatile synthetic handle. ontosight.ai
Academic interest in phenol-tetrazole conjugates is driven by several factors:
Synergistic Bioactivities: Researchers are exploring whether the combination of the bioactive phenol and the bioisosteric tetrazole can lead to synergistic or enhanced biological activities, such as antimicrobial or anticancer effects. ontosight.aiscirp.org
Modulation of Physicochemical Properties: The phenolic hydroxyl group can influence the acidity, solubility, and electronic properties of the tetrazole ring, and vice versa. This interplay allows for the fine-tuning of the molecule's properties for specific applications.
Chelating Ligands: The proximity of the phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring in certain isomers creates a potential chelating site for metal ions. This has led to the investigation of phenol-tetrazole conjugates as ligands for the synthesis of novel metal complexes with potential catalytic or biological applications. scirp.org
Synthetic Building Blocks: Phenol-tetrazole conjugates serve as versatile building blocks for the synthesis of more complex molecules. The phenol group can be readily modified through reactions such as etherification or esterification, while the tetrazole ring can participate in various cycloaddition and substitution reactions. nih.govmdpi.com
For instance, research has been conducted on the synthesis and biological evaluation of derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid, which incorporates a tetrazole-phenol-like biphenyl (B1667301) structure. mdpi.com Studies on compounds like 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol have explored their synthesis, characterization, and antimicrobial activities. scirp.org Furthermore, the structural properties of related compounds such as 4-Nitro-2-(1H-tetrazol-1-yl)phenol have been investigated to understand their molecular conformation and intermolecular interactions. researchgate.net
The ongoing research into this compound and its analogs highlights the rich chemistry and potential applications of this class of compounds, promising further discoveries in both fundamental and applied sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tetrazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYXETGSZJKFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180859-18-1 | |
| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Phenol-Tetrazole Systems
The construction of the phenol-tetrazole framework can be achieved through several primary synthetic routes. These methods often involve the formation of the tetrazole ring from a nitrile precursor, which is itself derived from a phenol (B47542).
Condensation reactions are integral to the synthesis of tetrazole derivatives, often as part of a multi-step or cascade sequence. In the context of producing substituted tetrazoles, cascade reactions that include a condensation step are employed. researchgate.netresearchgate.netresearchgate.net For instance, the synthesis of certain tetrazole derivatives can be initiated by a Knoevenagel condensation between an aromatic aldehyde and a compound with an active methylene (B1212753) group, such as malononitrile. researchgate.netnih.gov This is then followed by a cycloaddition step. nih.gov The initial condensation creates a necessary intermediate which subsequently reacts to form the tetrazole ring. nih.gov This approach highlights how condensation is a key preliminary step in building the molecular complexity required for the final tetrazole structure.
The cycloaddition of azides to nitriles to form tetrazoles often requires catalysis to overcome a high activation barrier and proceed under milder conditions. acs.org A wide array of both homogeneous and heterogeneous catalysts have been developed for this purpose. acs.orgthieme-connect.com
Homogeneous catalysts include various metal complexes and Lewis acids such as zinc salts (e.g., ZnBr2), BF3·OEt2, and Yb(OTf)3. thieme-connect.comorganic-chemistry.org Cobalt(II) complexes with tetradentate ligands have also been shown to be effective, enabling the reaction under mild, homogeneous conditions. acs.org Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. thieme-connect.com Examples include nanocrystalline ZnO, zeolites like H-Y and Al-MCM-41, and various nanoparticles such as CuFe2O4 and mesoporous ZnS. thieme-connect.comresearchgate.net These solid catalysts provide a surface for the reaction to occur, often with high efficiency and in environmentally benign solvents. researchgate.net For example, the synthesis of 2-(1H-tetrazol-5-yl)phenol has been achieved with 93% yield using a Pd-2A3HP-MCM-41 catalyst in PEG-400. thieme-connect.com
Below is a table summarizing various catalytic systems used in the synthesis of 5-substituted 1H-tetrazoles, including phenol-containing derivatives.
| Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference |
| Cobalt(II) complex | Benzonitrile | DMSO | 110 °C | 99% | acs.org |
| H-Y Zeolite | Benzonitrile | DMF | Microwave | 95% | researchgate.net |
| Al-MCM-41 | Benzonitrile | DMF | Microwave | 78% | researchgate.net |
| Amberlyst-15 | 2-Cyanophenol | DMSO | 85 °C, 12 h | 93% | thieme-connect.com |
| Cysteine | 2-Cyanophenol | Water | Reflux, 10 h | 92% | clockss.org |
| Zinc Chloride | Various Nitriles | Water | Reflux | High | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules like tetrazoles. nih.gov The Ugi and Passerini reactions are notable examples of MCRs adapted for tetrazole synthesis. nih.govbeilstein-journals.org In 1961, Ugi first reported replacing the carboxylic acid component in these reactions with hydrazoic acid (HN3) to form tetrazole derivatives. nih.gov
The Ugi tetrazole four-component reaction (UT-4CR) involves an amine, an oxo component (aldehyde or ketone), an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). acs.org This approach provides convergent access to diverse tetrazole scaffolds. acs.org More recently, electrochemical MCRs (e-MCR) have been developed, for instance, for the C-H tetrazolation of alkyl arenes using acetonitrile (B52724) and azidotrimethylsilane, showcasing a modern approach to building these structures. nih.gov This strategy allows for the rapid construction of complex tetrazoles from simple and readily available feedstocks. nih.gov
The in situ synthesis of tetrazolate ligands under hydrothermal or solvothermal conditions is a powerful method, particularly in the field of coordination chemistry for creating metal-organic frameworks (MOFs). psu.edursc.orgmdpi.com This technique involves a cycloaddition reaction between an organic nitrile and an azide (B81097) source (like sodium azide), which occurs within the reaction vessel in the presence of a metal salt. psu.eduacs.org The newly formed tetrazolate ligand then immediately coordinates to the metal ions to form a coordination polymer. psu.edu
Researchers have used this method to trap and characterize intermediates, which provides insight into reaction mechanisms, such as the Sharpless-Demko synthesis of 5-substituted 1H-tetrazoles where zinc salts act as catalysts. rsc.orgacs.org Hydrothermal reactions of metal salts like CdCl2 or ZnCl2 with cyanopyridines or other organonitriles and NaN3 have yielded a myriad of novel coordination polymers with interesting properties. psu.eduacs.org The conditions of the hydrothermal synthesis (e.g., temperature, pH) can influence the final structure of the resulting framework. acs.orgnih.gov
The most prevalent and fundamental method for synthesizing 5-substituted-1H-tetrazoles is the conversion of an organic nitrile to a tetrazole moiety. thieme-connect.combohrium.com This transformation is typically achieved via a [3+2] cycloaddition reaction between the nitrile group (-C≡N) and an azide, most commonly sodium azide (NaN3) in the presence of an acid or catalyst. thieme-connect.comnih.gov
For the synthesis of 2-(1-Tetrazolyl)phenol, the pathway generally begins with a phenol. The phenol is first converted to its corresponding nitrile, 2-cyanophenol (also known as salicylonitrile). This can be achieved through methods like nickel-catalyzed cyanation of phenol derivatives. rsc.orgnih.gov Once the 2-cyanophenol precursor is obtained, the tetrazole ring is formed by reacting it with an azide source. thieme-connect.comclockss.org For example, reacting 2-cyanophenol with sodium azide using Amberlyst-15 as a catalyst in DMSO at 85°C yields 2-(1H-tetrazol-5-yl)phenol. thieme-connect.com This two-step process—cyanation of the phenol followed by tetrazole formation—is a cornerstone of phenol-tetrazole synthesis.
The Huisgen 1,3-dipolar cycloaddition is the core chemical reaction for the synthesis of five-membered heterocycles, including tetrazoles. organic-chemistry.org This reaction involves the concerted, pericyclic addition of a 1,3-dipole to a dipolarophile. organic-chemistry.org In the context of tetrazole synthesis, the azide ion (N3-) or hydrazoic acid acts as the 1,3-dipole, and the organic nitrile (R-C≡N) serves as the dipolarophile. researchgate.netnih.gov
The mechanism involves the 4 π-electrons of the azide component and the 2 π-electrons of the nitrile component participating in a cycloaddition, often described as a [3+2] cycloaddition. researchgate.netnih.gov This reaction leads directly to the formation of the stable, aromatic tetrazole ring. researchgate.net While the reaction can occur thermally, it often requires high temperatures and can be hazardous. nih.gov Consequently, the use of catalysts (as discussed in section 2.1.2) is common to facilitate the reaction under milder conditions and improve yields and selectivity. acs.orgorganic-chemistry.org The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide array of tetrazole derivatives from various nitrile precursors. bohrium.comrsc.org
Coupling of Phenol Derivatives with Tetrazole-Diazonium Chlorides
The synthesis of tetrazole derivatives can be accomplished through the coupling reactions of diazonium salts. For instance, primary aromatic amines can be converted into their corresponding diazonium salts, which are then coupled with a phenol derivative. In some syntheses, 2-hydroxybenzaldehyde is dissolved in a sodium hydroxide (B78521) solution to act as the coupling reagent. uokerbala.edu.iq This approach is a form of electrophilic substitution reaction in aromatic systems. uokerbala.edu.iq
A standard method for converting an aromatic diazonium ion to a phenol involves the thermal decomposition of the diazonium ion in a highly acidic aqueous solution. pitt.edu However, to achieve high yields of the phenol and prevent contamination from azo compounds, it is often necessary to add the diazonium salt solution to a boiling sulfuric acid solution, sometimes with simultaneous removal of the phenol by steam distillation. pitt.edu The high acidity is crucial to suppress the ionization of the product phenol into the phenoxide ion, which readily couples with the unreacted diazonium ion. pitt.edu
Reaction Mechanisms Relevant to this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. This includes proposed mechanisms, the role of electrophilic aromatic substitution, and the influence of the phenoxide anion.
Discussion of Proposed Reaction Mechanisms
The most common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between nitriles and azides. thieme-connect.comnih.gov This reaction is a type of 1,3-dipolar cycloaddition. nih.gov Various catalysts, including Brønsted or Lewis acids, can be used to activate the nitrile substrate, enhancing the reaction rate. organic-chemistry.org For example, a one-pot, three-component reaction of an aldehyde, hydroxylamine, and an azide can yield 5-substituted 1H-tetrazoles. organic-chemistry.org
Theoretical studies on the synthesis of tetrazole and its anion have investigated the reaction between hydrogen cyanide (HCN) and hydrazoic acid (HN3). The findings suggest that the formation of the tetrazolate anion is more favorable in an alkaline environment. researchgate.net
Electrophilic Aromatic Substitution on Phenolic Rings in Tetrazole Synthesis
Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic ring. byjus.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comrajdhanicollege.ac.in This is because the hydroxyl group effectively delocalizes the charge in the aromatic ring, stabilizing the arenium ion intermediate through resonance. byjus.com
In the context of tetrazole synthesis, the phenolic ring acts as a nucleophile, attacking an electrophilic tetrazole precursor. The high electron density at the ortho and para positions of the phenol ring facilitates this electrophilic attack. rajdhanicollege.ac.in Due to the activating effect of the hydroxyl group, these reactions can often proceed even in the absence of a strong Lewis acid catalyst. byjus.com
Influence of Phenoxide Anion Reactivity in Phenol-Tetrazole Bond Formation
The phenoxide anion, formed by the deprotonation of a phenol, is a key intermediate in many reactions involving phenols. fiveable.me It is a resonance-stabilized species, with the negative charge delocalized over the aromatic ring, which makes it more nucleophilic than the corresponding phenol. rajdhanicollege.ac.infiveable.me
The increased nucleophilicity of the phenoxide anion enhances its reactivity towards electrophiles. fiveable.me In the formation of the phenol-tetrazole bond, the phenoxide anion can act as a potent nucleophile, attacking the electrophilic tetrazole precursor. The stability of the phenoxide anion is influenced by substituents on the aromatic ring; electron-withdrawing groups increase its stability and acidity, while electron-releasing groups decrease it. rajdhanicollege.ac.in The formation of the phenoxide ion is often a critical step, for instance, in Kolbe's reaction, where phenol is treated with sodium hydroxide to form the highly reactive phenoxide ion before it reacts with a weak electrophile like carbon dioxide. byjus.com
The table below summarizes the key reactants and products in the synthesis of this compound and related compounds.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Phenol Derivative | Tetrazole-Diazonium Chloride | This compound | Coupling Reaction |
| Nitrile | Azide | 5-Substituted 1H-tetrazole | [3+2] Cycloaddition |
| Phenol | Dilute Nitric Acid | o-Nitrophenol and p-Nitrophenol | Electrophilic Aromatic Substitution |
| Phenol | Sodium Hydroxide | Phenoxide Ion | Acid-Base Reaction |
Advanced Spectroscopic and Structural Characterization
Spectro-Analytical Techniques for Molecular Elucidation
Spectroscopic techniques are fundamental in confirming the identity and understanding the chemical environment of 2-(1-Tetrazolyl)phenol.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum acts as a molecular fingerprint. mdpi.com In the analysis of phenolic compounds, FT-IR can reveal characteristic vibrational bands. For instance, the O-H stretching of the hydroxyl group in polyphenolic compounds typically appears in the region of 3400-3200 cm⁻¹. nih.gov
For a related compound, 2-(1H-tetrazol-5-yl)phenol, the IR spectrum shows characteristic peaks at 3446 cm⁻¹ and 3254 cm⁻¹ which can be attributed to O-H and N-H stretching vibrations, respectively. semanticscholar.org Other significant bands are observed at 3060 cm⁻¹ (aromatic C-H stretch), 1610 cm⁻¹ (C=N stretch), and 1230 cm⁻¹ (C-O stretch). semanticscholar.orgrsc.org The presence of the tetrazole ring is also confirmed by specific vibrations.
Table 1: Selected FT-IR Vibrational Frequencies for a Related Compound, 2-(1H-tetrazol-5-yl)phenol
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3446 | O-H Stretching | semanticscholar.org |
| 3254 | N-H Stretching | semanticscholar.org |
| 3060 | Aromatic C-H Stretching | semanticscholar.org |
| 1610 | C=N Stretching | semanticscholar.orgrsc.org |
| 1230 | C-O Stretching | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). measurlabs.com
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 2-(1H-tetrazol-5-yl)phenol, distinct signals corresponding to the different protons are observed. The aromatic protons typically appear in the range of δ 6.9-8.0 ppm. Specifically, the proton signals have been reported as follows: a doublet of doublets at δ 7.99-7.96 ppm, a triplet at δ 7.41-7.37 ppm, a doublet at δ 7.07-7.04 ppm, and a triplet at δ 7.01-6.96 ppm. A broad signal at δ 3.37 ppm is attributed to the phenolic hydroxyl proton. semanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-(1H-tetrazol-5-yl)phenol, the carbon signals are observed at δ 155.7, 152.0, 133.0, 129.4, 120.1, 116.7, and 110.9 ppm, confirming the presence of the phenolic and tetrazole ring carbons. semanticscholar.org
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(1H-tetrazol-5-yl)phenol in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment | Reference |
| ¹H | 7.99-7.96 | dd | semanticscholar.org |
| ¹H | 7.41-7.37 | t | semanticscholar.org |
| ¹H | 7.07-7.04 | d | semanticscholar.org |
| ¹H | 7.01-6.96 | t | semanticscholar.org |
| ¹H | 3.37 | br | semanticscholar.org |
| ¹³C | 155.7 | Aromatic C-O | semanticscholar.org |
| ¹³C | 152.0 | Tetrazole C | semanticscholar.org |
| ¹³C | 133.0 | Aromatic CH | semanticscholar.org |
| ¹³C | 129.4 | Aromatic CH | semanticscholar.org |
| ¹³C | 120.1 | Aromatic CH | semanticscholar.org |
| ¹³C | 116.7 | Aromatic CH | semanticscholar.org |
| ¹³C | 110.9 | Aromatic C | semanticscholar.org |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. lcms.cz For the parent compound, phenol (B47542), the molecular ion peak [M]⁺ appears at an m/z of 94. docbrown.info The fragmentation of phenol leads to characteristic ions, such as [C₆H₅O]⁺ at m/z 93 and [C₅H₆]⁺ at m/z 66. docbrown.info While specific mass spectrometry data for this compound is not detailed in the provided search results, analysis of related structures suggests that the molecular ion peak would be expected, followed by fragmentation of the tetrazole and phenol rings.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Supramolecular Architecture
SCXRD studies on derivatives of this compound reveal important details about their conformation. For instance, in 4-nitro-2-(1H-tetrazol-1-yl)phenol, the tetrazole and phenyl rings are essentially planar, but they are not coplanar with each other. iucr.orgresearchgate.netresearchgate.net The dihedral angles between the two rings in the two symmetry-independent molecules found in the unit cell are 30.2(1)° and 7.0(1)°. iucr.orgresearchgate.netresearchgate.net In another related compound, 2-(1H-tetrazol-1-yl)benzoic acid, the dihedral angle between the tetrazole and benzene (B151609) rings is 52.90(4)°. researchgate.net These non-planar arrangements can influence intermolecular interactions, such as π-π stacking. For comparison, in methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the tetrazole and phenol rings are nearly coplanar, with a dihedral angle of only 2.85(13)°. nih.gov This near-planarity is facilitated by an intramolecular O—H···N hydrogen bond. nih.gov
Table 3: Dihedral Angles Between Aromatic Rings in this compound Derivatives
| Compound | Dihedral Angle (°) | Reference |
| 4-nitro-2-(1H-tetrazol-1-yl)phenol (Molecule A) | 30.2(1) | iucr.orgresearchgate.netresearchgate.net |
| 4-nitro-2-(1H-tetrazol-1-yl)phenol (Molecule B) | 7.0(1) | iucr.orgresearchgate.netresearchgate.net |
| 2-(1H-tetrazol-1-yl)benzoic acid | 52.90(4) | researchgate.net |
| methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | 2.85(13) | nih.gov |
Analysis of Bond Lengths and Angles within the Tetrazole Ring
The geometry of the 1-substituted tetrazole ring in compounds analogous to this compound has been characterized through X-ray crystallography. The tetrazole ring is typically planar, a feature that points to strong π-delocalization within the N1-C5-N4 fragment. researchgate.net In contrast, the remainder of the ring tends to exhibit more discrete single and double bond characteristics. researchgate.net
A typical geometry for a 1-substituted tetrazole ring shows that the N1–N2 and N3–N4 bond lengths are similar to each other and notably longer than the N2–N3 bond. researchgate.net Furthermore, the N1–C5 bond length is generally found to be slightly longer than the N4–C5 bond. researchgate.net The endocyclic angles within the tetrazole ring typically vary between approximately 106° and 109°. researchgate.net
Detailed bond length and angle data from the closely related compound, 3-Bromo-4-(1H-tetrazol-5-yl)-phenol, provide a representative example of the structural parameters within the tetrazole moiety of a tetrazolyl-phenol derivative. rsc.org
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| C1-N1 | 1.36 | N1-C1-N4 | 107.44 |
| C1-N4 | 1.34 | C1-N1-N2 | 109.65 |
| N1-N2 | 1.39 | N1-N2-N3 | 105.48 |
| N2-N3 | 1.32 | N2-N3-N4 | 110.66 |
| N3-N4 | 1.39 | C1-N4-N3 | 106.77 |
Characterization of Crystal Packing and Intermolecular Interactions
In the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a structural isomer of a this compound derivative, an intramolecular O—H⋯N hydrogen bond is present between the hydroxyl group and a nitrogen atom of the tetrazole ring. nih.gov This intramolecular interaction influences the conformation of the molecule.
The intermolecular forces observed in these related crystal structures include:
Hydrogen Bonds: Molecules are frequently linked into inversion dimers through pairs of C—H⋯O hydrogen bonds. nih.gov Hirshfeld surface analysis of similar compounds has also highlighted the importance of N—H⋯O hydrogen bonds and H⋯H contacts, with the latter often being the most significant contributor to intermolecular interactions. researchgate.net
π–π Interactions: Offset π–π stacking interactions are also observed between the phenol rings of adjacent molecules within the crystal lattice. nih.gov In one derivative, the intercentroid distance for these interactions was measured to be 3.759 Å. nih.gov
These interactions collectively stabilize the crystal structure, leading to organized packing arrangements such as herringbone patterns or layered structures. nih.gov
| Interaction Type | Description | Geometric Details (Example) | Reference |
|---|---|---|---|
| O—H⋯N Hydrogen Bond | Intramolecular bond between the phenol -OH and a tetrazole nitrogen. | - | nih.gov |
| C—H⋯O Hydrogen Bond | Intermolecular bonds linking molecules into inversion dimers. | - | researchgate.netnih.gov |
| N—H⋯O Hydrogen Bond | Contributes to the formation of corrugated layers in the crystal. | - | researchgate.net |
| C—H⋯π Interaction | Connects inversion dimers into layers. | - | researchgate.net |
| Offset π–π Stacking | Occurs between phenol rings of adjacent molecules. | Intercentroid distance = 3.759 (2) Å | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of molecular systems, enabling the prediction of properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) Studies on Molecular Structure and Isomerization Pathways
Density Functional Theory (DFT) has been widely used to investigate the molecular structure and potential isomerization of tetrazole and triazole derivatives. acs.orgwordpress.com For analogous compounds like 2-(1,2,4-triazolyl)phenol, DFT calculations have been employed to explore the potential energy surface (PES) and identify stable isomers. researchgate.net
In a study on 2-(1,2,4-triazolyl)phenol, a close structural analog, calculations identified multiple minima on the potential energy surface. researchgate.net The most stable isomers were found to possess an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the azole ring (O-H···N). researchgate.net This intramolecular hydrogen bonding is a key feature stabilizing the planar conformation of the molecule. The energy difference between various conformers and the barriers for isomerization can be significant, often exceeding 20 kcal/mol, which suggests that only one conformation is likely to be dominant under normal conditions. eie.gr Theoretical studies on similar compounds have shown that conformers with intramolecular hydrogen bonds are considerably more stable. researchgate.net For instance, in (tetrazol-5-yl)acetic acid, another molecule containing a tetrazole ring, DFT calculations predicted nine stable structures. acs.org
Table 1: Calculated Relative Stability of 2-(1,2,4-triazolyl)phenol Isomers (Analogous System)
| Isomer | Key Structural Feature | Calculated Abundance | Reference |
|---|---|---|---|
| 2-TRP1 | Intramolecular O-H···N bond | 83.4% | researchgate.net |
| 1-TRP1 | Intramolecular O-H···N bond | 10.3% | researchgate.net |
| 1-TRP2 | Intramolecular O-H···N bond | 6.0% | researchgate.net |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Electron Density
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. scirp.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
Computational studies on tetrazole derivatives have been performed to calculate these frontier orbital energies. scirp.orgresearchgate.net For example, in a study on 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (B47542), the HOMO and LUMO energies were computed to understand its molecular properties suitable for metal ion coordination. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. researchgate.net The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net
Table 2: Frontier Orbital Energies for a Related Tetrazole Derivative
| Molecular Form | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Neutral Cl-PTMP | -9.29 | -1.03 | 8.26 | scirp.org |
| Ionized Cl-PTMP | -4.42 | 1.84 | 6.26 | scirp.org |
Vibrational Spectra Prediction and Interpretation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups and elucidating molecular structure. The interpretation of experimental spectra is greatly enhanced by theoretical calculations. DFT methods are commonly used to predict harmonic vibrational frequencies, which, despite often being slightly higher than experimental values, show good agreement and are invaluable for assigning spectral bands to specific vibrational modes. wordpress.comresearchgate.net
For phenol and its derivatives, the O-H stretching vibration is particularly sensitive to hydrogen bonding. wordpress.com In the absence of hydrogen bonding, this mode appears in the 3700–3584 cm⁻¹ region. wordpress.com However, the formation of an intramolecular hydrogen bond, as is expected in 2-(1-Tetrazolyl)phenol, typically shifts this band to a lower frequency, often in the 3559–3200 cm⁻¹ range. wordpress.com Computational studies on analogous molecules like 2-(1,2,4-triazolyl)phenol have successfully identified and characterized different tautomers and conformers by comparing theoretically predicted spectra with experimental matrix isolation FTIR data. researchgate.netresearchgate.net
Computational Analysis of Aromaticity and Stability
The tetrazole ring is an aromatic heterocycle, and its stability and electronic properties are influenced by substituents. d-nb.info Computational methods are used to quantify the aromaticity of such systems using various indices, including geometric parameters, Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE). acs.org
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking, in particular, is a key method for studying how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme.
Decoding Ligand-Receptor Binding Details with Enzyme Active Sites
Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a receptor. researchgate.net This method is crucial in drug discovery and medicinal chemistry for understanding structure-activity relationships. dovepress.com For tetrazole derivatives, docking studies have been performed to elucidate their binding modes with various biological targets. kfupm.edu.sanih.govmdpi.com
These studies reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, cation-pi, and pi-pi stacking—that stabilize the ligand-receptor complex. nih.govresearchgate.net For example, docking studies of tetrazole-containing compounds with receptors like the Angiotensin II type 1 (AT₁) receptor have shown that the tetrazole group can form key interactions with charged residues like arginine and hydrogen bonds with residues such as tyrosine. nih.gov Similarly, docking of tetrazole derivatives into the active sites of enzymes like urease has helped to identify the crucial amino acids involved in binding. mdpi.com The binding energy, calculated as a scoring function, provides an estimate of the binding affinity, with more negative values indicating more stable binding. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.
Table 3: Examples of Molecular Docking Studies with Tetrazole Derivatives
| Ligand/Derivative | Receptor Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Casein kinase 2 alpha 1 (CSNK2A1) | Lowest binding energy of -6.87 kcal/mol, suggesting potential as an inhibitor. | nih.gov |
| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides | TP53 and NF-KAPPA-B | Strong interaction with binding energies of -11.8 kJ/mol (TP53) and -10.9 kJ/mol (NF-KAPPA-B). | researchgate.net |
| Valsartan (B143634) derivatives (contain tetrazole) | Helicobacter pylori urease | Docking used to decode binding details of active analogs with the enzyme's active site. | mdpi.com |
| ACC519TT (tetrazole compound) | Angiotensin II Receptor (AT₁R) | Binding driven by hydrophobic interactions, cation-pi interaction with Arg¹⁶⁷, and pi-pi interactions with Trp⁸⁴. | nih.gov |
Investigation of Potential Binding Sites within Macromolecular Receptors
Computational studies are instrumental in identifying and characterizing the potential binding interactions of this compound and related derivatives within macromolecular targets. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common moiety in many biologically active molecules. scirp.orgacs.org This mimicry allows tetrazole-containing compounds to interact with binding sites that typically accommodate carboxylates. acs.org
Theoretical models and X-ray crystallography of related compounds reveal that the tetrazole moiety can engage in various interactions within a receptor's active site. It can act as an efficient metal chelator, similar to a carboxylate group. acs.org For instance, studies on biphenyl (B1667301) tetrazole inhibitors have shown that the tetrazole ring can directly interact with zinc atoms in the active site of enzymes, displacing a water molecule that is normally bound to the metal. acs.org
Furthermore, the nitrogen atoms of the tetrazole ring are key participants in hydrogen bonding. acs.org Computational analyses of the Cambridge Structural Database (CSD) show that the N3 and N4 atoms of the 5-substituted 1H-tetrazole ring are the primary sites for hydrogen bond interactions with N-H and O-H groups from receptor amino acid residues. acs.org In some cases, the tetrazole group can facilitate the inclusion of a water molecule within the binding pocket, leading to additional stabilizing contacts with the receptor that are not observed with the corresponding carboxylic acid. acs.org Molecular docking studies on various tetrazole derivatives have been used to predict and analyze the binding modes within the active sites of enzymes like urease and angiotensin-II receptors, highlighting key interactions with amino acid residues. nih.govresearchgate.net
Elucidation of Specific Interactions in Biological Systems
The biological activity of this compound derivatives is underpinned by a variety of specific, non-covalent interactions with their biological targets. The tetrazole and phenol groups both provide opportunities for significant hydrogen bonding, which is critical for molecular recognition in biological systems. vulcanchem.comresearchgate.net
Detailed computational and crystallographic studies on related tetrazolyl-phenol structures have elucidated the nature of these interactions. The primary interactions include:
Hydrogen Bonding: The hydroxyl group of the phenol ring and the nitrogen atoms of the tetrazole ring are potent hydrogen bond donors and acceptors, respectively. acs.orgresearchgate.net These groups can form strong hydrogen bonds with the amino acid residues of a protein's active site. researchgate.net
Metal Coordination: As a bioisostere of carboxylic acid, the tetrazole ring can coordinate with metal ions present in the active sites of metalloenzymes. acs.org
Molecular docking simulations of tetrazole derivatives targeting enzymes like urease have shown that the compounds are stabilized in the active pocket through a combination of these interactions with key amino acid residues. nih.gov The specific orientation and combination of these interactions determine the compound's binding affinity and inhibitory potential.
Theoretical Insight into Supramolecular Assemblies
Theoretical calculations, particularly Density Functional Theory (DFT), and Hirshfeld surface analysis have provided significant insights into the formation of supramolecular assemblies of tetrazolyl-phenol derivatives. researchgate.netresearchgate.netconsensus.app These studies reveal that the crystal packing and the resulting architecture are governed by a complex interplay of non-covalent interactions. researchgate.net
Energy Landscape and Stability Predictions
The thermal stability of tetrazole derivatives is a critical aspect, particularly for their application in materials science and as energetic compounds. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common experimental techniques used to study the thermal decomposition of these compounds.
Studies on phenyl tetrazole derivatives show that they typically decompose exothermically at temperatures between 190°C and 240°C. researchgate.net The primary decomposition pathway involves the breakdown of the tetrazole ring, which results in the release of nitrogen gas (N₂). researchgate.net The stability and decomposition temperature can be influenced by the nature and position of substituents on the phenyl ring. For example, a study on various substituted 1-phenyl-1H-tetrazoles provided the following decomposition data:
| Compound | Decomposition Peak Temperature (°C) |
| 1-(2-chlorophenyl)-1H-tetrazole | 224.2 |
| 1-(4-chlorophenyl)-1H-tetrazole | 237.7 |
| 1-(4-hydroxyphenyl)-1H-tetrazole | 229.2 |
| Data sourced from experimental studies on related phenyl tetrazole compounds. researchgate.net |
Theoretical calculations using methods like CBS-4M have been employed to compute the enthalpies of formation and decomposition, showing good agreement with experimental data obtained from DSC. researchgate.net The decomposition of tetrazoles can also be studied using Flash Vacuum Pyrolysis (FVP), which helps in identifying reactive intermediates formed during the process. colab.ws
Investigations into the effects of UV radiation on tetrazole and phenol compounds provide insight into their photochemical stability and potential degradation pathways. While specific studies on the UV photolysis of this compound are not widely available, research on related structures offers valuable information.
Matrix isolation FTIR spectroscopy combined with DFT calculations has been used to study the photochemistry of compounds like (tetrazol-5-yl)acetic acid. acs.org These studies can identify the products formed upon UV irradiation and elucidate the reaction mechanisms. For phenolic compounds, UV photolysis can lead to the transformation of the molecule. For example, UV irradiation of 2,4,6-trichlorophenol (B30397) was shown to convert it into less complex products like dichlorocatechol and monochlorophenol. nih.gov This suggests that the phenol moiety in this compound could be susceptible to photochemical transformation under UV light.
The molecular energy and stability of this compound are significantly influenced by isomerism (specifically, the position of attachment on the tetrazole ring, e.g., 1H- vs. 2H-tetrazole) and the nature of any additional substituents on the phenyl ring.
Theoretical studies, often using DFT methods, have shown that different isomers of a molecule can have distinct stabilities. acs.org For this compound, the tautomeric forms (1H and 2H) will have different calculated energies, with one form typically being more stable. The presence of substituents on the phenyl ring can alter the electronic properties of the molecule, thereby affecting its stability and reactivity. For example, electron-donating groups might increase the electron density on the aromatic system, while electron-withdrawing groups would decrease it. These changes can impact the strength of intramolecular and intermolecular interactions, influencing both the molecular energy and the characteristics of supramolecular assemblies. researchgate.net Structure-activity relationship (SAR) studies on related tetrazole derivatives have demonstrated that the type and position of substituents are key factors in determining their biological activity, which is directly linked to their interaction energies with target receptors. researchgate.net
Coordination Chemistry and Metal Complexation
Ligating Properties of 2-(1-Tetrazolyl)phenol Derivatives
Role of Tetrazole and Phenolic Hydroxyl Groups in Coordination
The tetrazole ring, with its four nitrogen atoms, is an efficient metal chelator, comparable in its coordination ability to a carboxylic acid. The nitrogen atoms of the tetrazole ring can act as donor sites, facilitating the formation of coordination bonds with metal centers. The specific nitrogen atom involved in coordination can vary, leading to different binding modes.
The phenolic hydroxyl group (-OH) also plays a crucial role in the ligating properties of this compound. The oxygen atom of the hydroxyl group can coordinate to a metal ion, often after deprotonation to form a phenolate. The coordination of the phenolic oxygen introduces another point of attachment to the metal center, enhancing the stability of the resulting complex through chelation. The presence of both the tetrazole and phenolic groups allows for the formation of stable chelate rings with metal ions, a key factor in the formation of robust coordination compounds.
Multidentate and Bridging Capabilities of Tetrazolyl Ligands
Tetrazolyl ligands, including derivatives of this compound, are known for their multidentate and bridging capabilities, which are instrumental in the construction of coordination polymers and metal-organic frameworks (MOFs). These ligands can coordinate to a single metal center through multiple donor atoms (chelation) or bridge between two or more metal centers.
The deprotonated form of the tetrazole ring can utilize up to four of its nitrogen atoms to bridge multiple metal atoms, leading to the formation of one-, two-, or three-dimensional coordination polymers. This bridging ability allows for the creation of extended network structures with diverse topologies and potential applications in areas such as catalysis and materials science. The combination of the bridging capacity of the tetrazole ring and the chelating ability involving the phenolic group in this compound derivatives offers a powerful tool for the rational design of complex coordination architectures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives has been achieved with a variety of transition metals, leading to compounds with diverse structures and properties. The characterization of these complexes is crucial for understanding their composition, geometry, and potential applications.
Formation of Transition Metal Complexes (e.g., Cu(II), Co(II), Zn(II), Mn(II))
Complexes of this compound derivatives have been successfully synthesized with several first-row transition metals, including copper(II), cobalt(II), zinc(II), and manganese(II). The coordination geometry around the metal center in these complexes can vary significantly, from tetrahedral to octahedral, depending on the specific metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules.
For instance, copper(II) complexes with tetrazole-containing ligands have been shown to exhibit a range of coordination numbers and geometries. Similarly, cobalt(II) complexes can adopt various coordination environments, influencing their magnetic and electronic properties. Zinc(II) complexes, being diamagnetic, are often studied for their structural diversity and potential in luminescence applications. Manganese(II) complexes also exhibit interesting structural and magnetic behavior due to the d5 electronic configuration of the Mn(II) ion.
Below is a table summarizing some of the transition metal complexes formed with tetrazole-containing ligands, illustrating the diversity of these coordination compounds.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Cu(II) | 2-(1H-tetrazol-5-yl)-1H-indole | Pentacoordinate/Hexacoordinate | nih.gov |
| Co(II) | 1-(pyrid-2-yl)-1H-tetrazole | Not specified | researchgate.net |
| Zn(II) | 4-Phenyl-1-octyl-1H-imidazole | Tetrahedral | mdpi.com |
| Mn(II) | 5-(4-(1H-imidazol-1-yl)phenyl)-2H-tetrazole | Not specified | researchgate.net |
Hydrothermal Synthesis Conditions for Coordination Polymers
Hydrothermal synthesis is a widely employed technique for the preparation of coordination polymers, including those derived from tetrazole-based ligands. This method involves carrying out the synthesis in water or another solvent at elevated temperatures and pressures in a sealed container. These conditions can promote the crystallization of products and allow for the formation of thermodynamically stable phases that may not be accessible under ambient conditions.
The self-assembly process during hydrothermal synthesis is sensitive to several factors, including the temperature, pH of the solution, reaction time, and the molar ratios of the metal salt and the ligand. nih.gov By carefully controlling these parameters, chemists can influence the dimensionality and topology of the resulting coordination polymers. The in-situ generation of tetrazole ligands under hydrothermal conditions has also been reported as a powerful strategy for the synthesis of novel metal-tetrazole frameworks. rsc.org
Spectrophotometric Determination of Metal-Ligand Compositions
Spectrophotometry is a valuable analytical technique used to determine the stoichiometry of metal-ligand complexes in solution. Methods such as the mole-ratio method and the method of continuous variations (Job's plot) are commonly employed. libretexts.org These techniques rely on monitoring the absorbance of a solution at a specific wavelength where the metal-ligand complex absorbs light, while systematically varying the concentrations of the metal and ligand.
By plotting the absorbance against the mole ratio or mole fraction of the ligand, it is possible to identify the stoichiometry of the complex. For example, a sharp break or change in the slope of the plot indicates the metal-to-ligand ratio in the complex. This information is crucial for understanding the composition of the complex in solution and for determining its formation constant. While specific spectrophotometric studies on this compound complexes are not widely reported in the provided context, the general principles of these methods are applicable to determine the metal-ligand compositions of such systems.
Structural Diversity of Metal-Organic Frameworks and Coordination Polymers
The ability of this compound and its derivatives to act as versatile building blocks has led to the synthesis of a wide variety of metal-organic frameworks (MOFs) and coordination polymers with diverse structural architectures. The dimensionality and topology of these frameworks are highly dependent on the coordination preferences of the metal ion, the binding modes of the ligand, and the presence of any co-ligands or structure-directing agents.
One-Dimensional (1D) Architectures: 1D coordination polymers based on tetrazole-containing ligands often form chain-like structures. researchgate.net For example, silver(I) has been shown to form a one-dimensional double chain with a tetrazole-carboxylate ligand. nih.gov In this structure, the Ag(I) cations are linked by the ligands, creating an extended chain. nih.gov Another example involves penta-supertetrahedral sulfide clusters linked by dipyridyl ligands to form 1D polymeric chains. csulb.edursc.org These 1D chains can further assemble into higher-dimensional supramolecular structures through weaker interactions like hydrogen bonding or π-π stacking. nih.gov
Two-Dimensional (2D) Architectures: 2D frameworks consist of layers or sheets. A copper(I) coordination polymer with a phenyl-tetrazole-thiol ligand forms two-dimensional layers where each Cu(I) ion is coordinated by atoms from four different ligands. nih.gov These layers then stack upon one another through van der Waals interactions. nih.gov In some cases, 2D layers can interdigitate to form more complex 3D structures. researchgate.net The formation of 2D layers is also seen in cadmium(II) complexes with imidazo[4,5-f] wisdomlib.orgnih.govphenanthroline and sulfate ligands, where 1D ladder-like chains are connected into 2D sheets. nih.gov
Three-Dimensional (3D) Architectures: 3D frameworks represent the highest level of structural complexity, often leading to porous materials. Tetrazole-based ligands have been instrumental in constructing robust 3D MOFs. rsc.org For instance, a non-interpenetrated 3D coordination polymer with an expanded NbO structure has been synthesized using square-planar [Ni(CN)4]2- ions and Ph3Sn+ ions. nih.gov Zinc and cadmium have also been used to create 3D frameworks with tetrazole-containing ligands, sometimes involving in-situ ligand formation. researchgate.net The resulting 3D structures can possess intersecting channels, making them potentially useful for gas sorption and separation. researchgate.net
The topology of a coordination network describes the underlying connectivity of its nodes (metal ions or clusters) and linkers (ligands). Different coordination numbers and geometries of the metal ions, combined with the binding modes of the ligand, give rise to a variety of network topologies.
Common topologies observed in coordination polymers involving tetrazole and related ligands include:
pcu (primitive cubic): This topology is found in some 3D frameworks, such as a 2-fold interpenetrated framework of a zinc-based coordination polymer. researchgate.net
dia (diamondoid): This topology is characterized by a tetrahedral connectivity and is observed in some 3-fold interpenetrated 3D frameworks. researchgate.net
NbO (niobium oxide): A non-interpenetrated 3D coordination polymer with an expanded NbO structure has been reported. nih.gov
rtl (rutile): A 3D framework with a 3,6-connected rtl topology has been synthesized with a Cd(II) coordination polymer. researchgate.net
pts (platinum sulfide): Some zinc and cadmium MOFs based on in-situ formed tetrazole ligands exhibit a pts topology with three-directional intersecting channels. researchgate.net
The use of multimodal ligands, which offer different types of binding sites, can lead to the formation of unusual and novel network topologies. nih.gov
The final topology of a coordination framework is highly sensitive to the choice of the metal ion and any modifications to the ligand structure.
Influence of Metal Ions: The coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral) plays a pivotal role in directing the final structure. mdpi.com For example, in a series of coordination polymers synthesized with the same ligands, different metal ions such as Zn(II), Cu(II), and Cd(II) can lead to vastly different structures, ranging from a 2-fold interpenetrated 3D framework to a 1D helical chain and a 3-fold interpenetrated 3D framework. researchgate.net The identity of the metal can significantly influence the degree of entanglement and interpenetration in the resulting coordination polymer. researchgate.netmdpi.com
Influence of Ligand Modifications: Modifications to the ligand, such as the introduction of different functional groups or changing the position of substituents, can alter its steric and electronic properties, thereby influencing the framework topology. The isomerism of ligands can play a distinct role in determining the structural diversity of the resulting coordination polymers. mdpi.com Furthermore, the flexibility of a ligand can impact the final structure, with more rigid ligands often leading to more predictable and stable frameworks. researchgate.net The use of viologen counterions has also been shown to influence the topologies of lanthanide-based MOFs through non-covalent interactions. rsc.org
Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate. This compound has the potential to act as a chelating agent through the phenolic oxygen and one of the nitrogen atoms of the tetrazole ring.
The metal chelation potential of phenolic compounds is strongly dependent on the presence of catechol-like moieties (ortho-dihydroxy groups) or combinations of hydroxyl and carbonyl groups. nih.gov For this compound, the key binding sites are the deprotonated phenolic oxygen and a nitrogen atom from the tetrazole ring. The deprotonation of the phenolic group is often induced by the metal ion, lowering its pKa. nih.gov This deprotonated oxygen acts as a "hard" donor, readily coordinating with oxophilic metal ions like Fe(III) and Cu(II). nih.gov
The chelation process can directly inhibit redox cycling of metal ions, which is a key aspect of the antioxidant activity of some phenolic compounds. researchgate.net The formation of a stable five- or six-membered chelate ring is thermodynamically favorable. nih.gov The stoichiometry of metal-flavonoid complexes is often 1:1 or 1:2, and similar ratios can be expected for this compound. nih.gov
The chelation mechanism can be summarized as the coordination of the metal ion by the phenolic oxygen and a nitrogen atom of the tetrazole ring, leading to the formation of a stable chelate complex. This process is fundamental to the formation of the diverse coordination compounds and frameworks discussed previously.
Supramolecular Chemistry and Non Covalent Interactions
Principles of Supramolecular Assembly in Phenol-Tetrazole Systems
The self-assembly of phenol-tetrazole systems is a finely tuned process governed by a hierarchy of non-covalent interactions. The specific geometry and electronic properties of the constituent molecules direct their organization into predictable supramolecular architectures. consensus.appacs.org These interactions, ranging from strong hydrogen bonds to weaker π-effects, collectively determine the topology and stability of the resulting crystalline solids.
Beyond this primary interaction, other hydrogen bonds play significant roles:
N-H…O=C Interactions : In systems where the tetrazole ring is unsubstituted (1H-tetrazole) and another molecule possesses a carbonyl group, N-H…O=C hydrogen bonds are frequently observed. acs.org
C-H…O Interactions : Weaker C-H…O hydrogen bonds, often involving aromatic C-H donors and either the phenolic oxygen or an oxygen on a substituent, contribute to the packing of molecules, frequently forming dimeric structures. researchgate.netnih.gov
Charge-Assisted Hydrogen Bonds : In the presence of a base, the phenol (B47542) can be deprotonated to a phenolate. The resulting charge-assisted phenol–phenolate (PhOH···PhO⁻) interaction is a particularly strong and reliable hydrogen bond, calculated to be approximately three times stronger than a neutral phenol-phenol hydrogen bond. nih.govnih.gov This interaction is a powerful tool in designing ionic cocrystals.
The hydrogen-bonding basicity of the tetrazole ring is influenced by the position of its substituent. Studies have shown that 1-substituted tetrazoles are stronger proton acceptors in hydrogen bonds compared to their 2-substituted counterparts. researchgate.net
Table 1: Examples of Hydrogen Bonds in Phenol-Tetrazole Derivatives
| Interacting Groups | Type of Bond | Context/Compound | Reference(s) |
|---|---|---|---|
| Phenolic OH and Tetrazole N | Intramolecular O-H···N | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | nih.gov |
| Tetrazole N-H and Carbonyl O | Intermolecular N-H···O=C | General 5-substituted 1H-tetrazoles | acs.org |
| Aromatic C-H and Carbonyl O | Intermolecular C-H···O | Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | nih.gov |
The aromatic nature of both the phenol and tetrazole rings facilitates π-π stacking interactions, which are crucial for the stabilization of the supramolecular assembly in the solid state. rsc.org These interactions are highly dependent on the relative orientation and distance between the rings. georgetown.edu Analysis of crystal structures reveals that interactions between tetrazole and phenyl rings predominantly occur in two arrangements:
T-shaped edge-to-face: Where the edge of one aromatic ring points towards the face of another.
Parallel-displaced stacking: Where the rings are parallel but offset from one another. acs.orgru.nl
In the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, offset π-π interactions are observed between the phenol rings of adjacent molecules within inversion dimers, with an intercentroid distance of 3.759 Å. nih.gov The strength of these stacking interactions can be modulated by other factors; for instance, the formation of hydrogen bonds can lead to π-electron depletion in the rings, which in turn strengthens the π-π stacking forces. rsc.org
C-H…π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of a π-system, provide additional stabilization to the crystal lattice. consensus.appresearchgate.net Although weaker than hydrogen bonds or some π-π stacking forces, the cumulative effect of multiple C-H…π interactions can be significant in directing the three-dimensional arrangement of molecules. researchgate.net These interactions are often found in conjunction with other non-covalent forces, contributing to the formation of complex and robust supramolecular architectures in tetrazolyl-phenol derivatives. researchgate.netresearchgate.net
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. frontiersin.org The 2-(1-tetrazolyl)phenol moiety is an effective component in the design of host molecules for recognizing specific guests due to its well-defined arrangement of hydrogen bond donors and acceptors, as well as its aromatic surfaces.
The design of molecules for selective binding relies on the principle of complementarity, where the host molecule's binding site has a shape, size, and arrangement of functional groups that is complementary to the guest. The tetrazole group is a well-established bioisostere of the carboxylic acid group, meaning it has a similar size, shape, and electronic properties, allowing it to participate in similar binding interactions. nih.govresearchgate.net
Key design considerations include:
Scaffold Rigidity: Creating a relatively rigid molecular scaffold ensures that the binding groups are pre-organized in the correct orientation to bind the guest, minimizing the entropic penalty upon binding. nih.govmdpi.com
Functional Group Placement: The acidic tetrazole or phenol groups can be positioned to interact with basic sites on a guest molecule, such as in enzyme inhibitors that target active sites. nih.govpnas.org For example, tetrazole-containing compounds have been designed as potent inhibitors by placing the acidic tetrazole group in an oxyanion subsite of a protein's active site. pnas.org
Host-Guest Systems: Tetrazole-functionalized macrocycles, such as pillar acs.orgarenes, have been synthesized to act as hosts. These hosts can selectively bind guest molecules like methylene (B1212753) blue, and this binding event can be used to detect the presence of other analytes, such as metal ions, that compete for the binding sites. rsc.org
Table 2: Examples of this compound Analogs in Molecular Recognition
| System | Target | Key Interaction | Application | Reference(s) |
|---|---|---|---|---|
| Tetrazole-containing ligands | SARS-CoV-2 Nsp3 macrodomain | Tetrazole in oxyanion subsite | Enzyme Inhibition | pnas.org |
| Tetrazole-functionalized pillar acs.orgarene | Methylene Blue, Zn²⁺, Co²⁺ | Host-Guest Complexation | Supramolecular Probe | rsc.org |
Crystal Engineering Principles
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ul.ie For phenol-tetrazole systems, crystal engineering focuses on predictably assembling molecules into specific architectures through the use of reliable and directional non-covalent interactions, known as supramolecular synthons. ul.ieacs.org
A key strategy involves the use of cocrystals, which are single-phase crystalline materials composed of two or more different molecular components in a stoichiometric ratio. ul.ie The phenol/N-heterocycle interaction is a well-established supramolecular heterosynthon used in the design of pharmaceutical cocrystals. acs.org
In the context of this compound, the most powerful synthon is the charge-assisted phenol-phenolate (PhOH···PhO⁻) hydrogen bond. nih.govnih.gov By reacting phenolic compounds with a suitable base, ionic cocrystals (ICCs) can be reliably formed. This strategy is particularly useful because the PhOH···PhO⁻ interaction is significantly stronger and more directional than interactions between neutral phenol molecules, leading to robust and predictable crystalline structures. nih.gov The principles of crystal engineering thus allow chemists to control the solid-state structure and, consequently, the physicochemical properties of materials based on the this compound framework.
Construction of Ordered Solid-State Structures
The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate reveals a sophisticated interplay of hydrogen bonding and π–π stacking interactions that direct the formation of a highly ordered three-dimensional architecture. nih.gov A prominent feature at the molecular level is the presence of an intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring. This interaction results in a nearly planar conformation of the hydroxyphenyl-tetrazole moiety, with a very small dihedral angle of 2.85 (13)° between the phenol and tetrazole rings. nih.gov
On an intermolecular level, the molecules organize into inversion dimers through pairs of C—H⋯O hydrogen bonds. nih.gov These dimers are further stabilized by offset π–π stacking interactions between the phenol rings of adjacent molecules within the dimer. nih.gov The key parameters of these non-covalent interactions are summarized in the table below.
| Interaction Type | Description | Geometric Parameters |
| Intramolecular Hydrogen Bond | O—H⋯N | - |
| Intermolecular Hydrogen Bond | C—H⋯O | Forms inversion dimers |
| π–π Stacking | Offset | Intercentroid distance = 3.759 (2) Å |
The synthesis of various metal-organic frameworks and coordination polymers using (1H-tetrazol-5-yl)phenol precursors further underscores the utility of the tetrazole and phenol moieties in directing supramolecular assembly. rsc.org In these systems, the nitrogen atoms of the tetrazole ring and the oxygen of the phenol group act as effective coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org The inherent structural features of this compound, therefore, provide a versatile platform for the design of crystalline materials with tailored architectures and properties.
Advanced Analytical Method Development and Validation
Chromatographic Method Development
Chromatographic methods are central to the separation and analysis of 2-(1-Tetrazolyl)phenol from various matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of tetrazole-containing compounds due to its high sensitivity and selectivity. pharmanueva.comnih.gov A method for analyzing this compound can be effectively developed using a reverse-phase C18 column. pharmanueva.comnih.gov
A typical mobile phase would consist of a gradient mixture of an aqueous solution with a small percentage of formic acid (to enhance protonation) and an organic solvent like acetonitrile (B52724) or methanol. pharmanueva.comresearchgate.net The formic acid helps in achieving better peak shapes and ionization efficiency. pharmanueva.com Detection by tandem mass spectrometry, often with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, provides exceptional specificity and low detection limits. pharmanueva.comresearchgate.net The ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode, depending on the precursor ion stability of this compound. For phenolic compounds, negative ion mode is often effective.
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of deprotonated this compound |
| Product Ion (Q3) | m/z of a characteristic fragment ion |
This table presents a hypothetical but representative set of parameters based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, a derivatization step is generally required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.gov Silylation is a common derivatization technique for phenolic compounds, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net
The derivatized analyte is then introduced into the GC, typically equipped with a capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), for separation. thermofisher.com Mass spectrometric detection provides high sensitivity and structural information for identification.
Table 2: Representative GC/MS Method Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 275 °C |
| Carrier Gas | Helium |
| Oven Program | Initial 60 °C, ramp to 300 °C |
| Ionization Mode | Electron Impact (EI) |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
This table illustrates typical parameters for the GC/MS analysis of a derivatized phenolic compound.
High Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for Separation and Quantification
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection offers a more accessible and cost-effective alternative to mass spectrometry for the quantification of this compound, provided that sufficient selectivity and sensitivity can be achieved. scirp.org The phenolic and tetrazole moieties both contain chromophores that absorb UV light, allowing for direct detection.
A reverse-phase HPLC method, similar to that used for LC-MS/MS, can be employed. The selection of the stationary phase, such as a C18 or a pentafluorophenyl (PFP) column, is critical for achieving the desired separation from potential impurities. thermofisher.com The mobile phase composition, typically a mixture of water and acetonitrile or methanol, can be run in either isocratic or gradient mode to optimize the resolution and analysis time. scirp.org The UV detector wavelength should be set at the maximum absorbance of this compound to ensure the highest sensitivity.
Table 3: Example HPLC-UV Method Parameters for this compound
| Parameter | Value |
| HPLC Column | C18 or PFP (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (hypothetical, based on typical phenol (B47542) absorbance) thermofisher.com |
| Injection Volume | 10 µL |
This table provides a representative set of parameters for HPLC-UV analysis.
Pre-column Derivatization Strategies in Analytical Methods
To enhance the sensitivity and selectivity of HPLC-UV analysis, pre-column derivatization can be employed. scirp.org This involves reacting the analyte with a labeling reagent to form a derivative with improved chromatographic or detection properties. For phenolic compounds, various derivatizing agents can be used to introduce a strongly UV-absorbing or fluorescent tag. scirp.org
For instance, reagents like 4-nitrobenzoyl chloride can react with the phenolic hydroxyl group of this compound to form a highly chromophoric ester. scirp.org The reaction is typically carried out in a buffered solution at a slightly basic pH. scirp.org This strategy is particularly useful for trace-level analysis or when the sample matrix interferes with the direct detection of the underivatized compound. Other potential derivatization reagents for phenols include dansyl chloride and 1-fluoro-2,4-dinitrobenzene. scirp.orgresearchgate.net
Method Validation Parameters
A developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. pharmanueva.com The validation is performed according to guidelines such as those from the International Council on Harmonisation (ICH). pharmanueva.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by the separation of the analyte peak from other components in a chromatogram.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) value of >0.99 is generally considered acceptable. acs.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery percentage is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 4: Illustrative Method Validation Performance Data
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | ≥ 0.99 nih.gov |
| Accuracy (Recovery %) | 80 - 120% nih.gov |
| Precision (RSD %) | ≤ 2% for assay; ≤ 15% for trace analysis |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
This table summarizes common acceptance criteria for method validation based on regulatory guidelines and scientific literature.
Material Science Applications Academic Focus
High Energy Density Materials (HEDM)
The tetrazole ring is a cornerstone in the design of High Energy Density Materials (HEDMs) due to its exceptionally high nitrogen content, high positive enthalpy of formation, and considerable thermal stability. uni-muenchen.demdpi.comresearchgate.net The presence of four nitrogen atoms in the compact five-membered ring contributes significantly to the energy content of the resulting compounds. mdpi.com Tetrazole-based materials are considered "green" energetic alternatives, as their combustion by-products are predominantly the environmentally benign dinitrogen (N₂) gas. whiterose.ac.uk
The incorporation of the tetrazole moiety into molecules is a recognized strategy for enhancing energetic properties. mdpi.com The tetrazole ring itself imparts good stability, and methods for its synthesis are well-established. uni-muenchen.de In the context of HEDMs, the goal is often to create materials that are powerful yet insensitive to accidental detonation from impact or friction. uni-muenchen.de The aromatic stabilization provided by rings like tetrazole is a key tool in developing such insensitive HEDMs. uni-muenchen.de
While research has broadly covered various tetrazole derivatives for HEDM applications, the focus has been on compounds that maximize nitrogen content. uni-muenchen.deresearchgate.net For instance, the introduction of a tetrazol-5-yl group can significantly increase the enthalpy of formation of a compound. mdpi.com Coordination complexes using tetrazole derivatives as ligands have also been explored as energetic materials, with studies on compounds like N,N-bis(1H-tetrazole-5-yl)-amine showing their potential as HEDMs and combustion promoters. researchgate.net The combination of a tetrazole ring with other functional groups, as seen in 2-(1-Tetrazolyl)phenol, provides a framework for developing new energetic materials where properties can be tuned.
Table 1: Key Attributes of Tetrazoles in HEDM
| Property | Contribution to HEDM | Reference |
|---|---|---|
| High Nitrogen Content | Increases energy storage and leads to "green" N₂ byproduct. | mdpi.comwhiterose.ac.uk |
| High Heat of Formation | Contributes to the high energy density of the material. | uni-muenchen.demdpi.com |
| Aromatic Stability | Enhances thermal stability and reduces sensitivity to shock and friction. | uni-muenchen.de |
Functional Materials with Tunable Properties
This compound and its derivatives are versatile ligands for constructing coordination polymers and metal-organic frameworks (MOFs) with tunable functionalities. The ability of the tetrazole ring and the phenolic hydroxyl group to coordinate with metal ions in various modes allows for the creation of diverse and complex architectures. researchgate.netchem-soc.si These materials exhibit a range of interesting properties that can be tailored for specific applications in luminescence, dielectrics, and electronics.
The inherent photoluminescent properties of ligands containing aromatic and heterocyclic rings are often harnessed in the creation of luminescent coordination polymers. The emissions in such materials can typically be attributed to ligand-centered π–π* or n–π* transitions. rsc.orgresearchgate.net In the case of tetrazole-based coordination polymers, the fluorescence is often a result of the ligand's electronic structure, which can be modulated by coordination to a metal center. rsc.org
A notable example involves a stable 3D Metal-Organic Framework, [Pb₃O₂L] (where H₂L is 4-(1H-tetrazol-5-yl)phenol, a close isomer of the subject compound), which acts as a sensitive multi-responsive luminescent probe. frontiersin.org This material demonstrates how the tetrazolyl-phenol ligand can be used to build frameworks for detecting various analytes. frontiersin.org Similarly, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, was designed as a fluorescent "turn-on" chemosensor for Al³⁺ and Zn²⁺ ions. researchgate.net The sensing mechanism in this case was determined to be the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ion. researchgate.net
Coordination polymers of zinc, a d¹⁰ metal, with tetrazole-based ligands are also known to exhibit strong luminescence, making them suitable for photoactive materials. acs.org The emissions of these complexes are often attributed to intraligand π–π* transitions. rsc.org The tunability of these properties is significant; for example, the introduction of N-heterocycles like tetrazole into the organic linkers of MOFs can create uncoordinated N-donor atoms that interact with analytes, leading to changes in the luminescent signal. frontiersin.org
Table 2: Examples of Luminescent Tetrazole-Based Materials
| Compound/Material | Metal Ion(s) | Emission/Sensing Properties | Reference |
|---|---|---|---|
| [Pb₃O₂(4-(1H-tetrazol-5-yl)phenol)] | Pb²⁺ | Multi-responsive luminescent probe. | frontiersin.org |
| 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol | Al³⁺, Zn²⁺ | "Turn-on" fluorescence sensor for Al³⁺ and Zn²⁺. | researchgate.net |
| [Zn₃(Tz)₆(H₂O)₂]n (Tz = tetrazolate) | Zn²⁺ | Photoluminescent with an emission peak at 467 nm. | acs.org |
Coordination polymers (CPs) are being investigated as potential low-κ (low dielectric constant) or high-κ materials for applications in next-generation electronic devices, such as interlayer dielectrics or gate insulators. rsc.org The dielectric properties of these materials can be significantly influenced by their structural components, including the metal ions, organic ligands, and the presence of guest solvent molecules within the framework. rsc.org
Table 3: Dielectric Constants of Example Coordination Polymers
| Compound | Dielectric Constant (κ) | Conditions | Reference |
|---|---|---|---|
| [Cd₂(FBA)₂(DMA)₂]·THF | ~10.5 | Room Temperature | rsc.org |
| Desolvated [Cd₂(FBA)₂(DMA)₂] | ~4.6 | After solvent removal | rsc.org |
| [Mg₃(SBA)₂(EtOH)₂(H₂O)₂(μ₃-OH)₂]·DMA | ~12.6 | Room Temperature | rsc.org |
The unique electronic characteristics of tetrazole-substituted phenols make them promising candidates for applications in materials science, including the development of novel polymers and electronic devices. ontosight.ai The tetrazole group is known for its high ionization potential and low Highest Occupied Molecular Orbital (HOMO) energy levels, properties that are advantageous for use in electronics and catalysis. researchgate.net
The functionalization of materials with tetrazole groups can impart desirable electronic properties. For example, tetrazole-functionalized two-dimensional covalent organic frameworks (COFs) have been designed for electrocatalytic applications. researchgate.net The abundant nitrogen atoms in the tetrazole rings provide active sites that facilitate the coordination of metal ions, enhancing the material's catalytic activity. researchgate.net This approach highlights how the electronic properties of the COF can be tuned through the incorporation of tetrazole moieties. researchgate.net
Furthermore, the semiconducting nature of some coordination polymers allows for their use in electronic device fabrication. A one-dimensional Cd(II) coordination polymer was found to have an optical band gap in the semiconducting range, which led to the successful fabrication of a Schottky barrier diode. acs.org This demonstrates the potential of using such materials in electronic components. The introduction of the this compound ligand into such frameworks could offer a pathway to new semiconducting materials with tailored electronic responses.
Biological Interaction Mechanisms Research
Molecular Basis of Enzyme Inhibition
Derivatives of 2-(1-tetrazolyl)phenol have been the subject of numerous studies to understand their potential as enzyme inhibitors. The tetrazole moiety, in particular, is a well-regarded bioisostere of the carboxylic acid group, enabling it to participate in similar biological interactions. scirp.org
The inhibitory action of tetrazole-containing compounds often stems from direct interactions with the active sites of enzymes. The tetrazole ring can act as an efficient metal chelator. For instance, in certain enzymes, the tetrazole moiety has been observed to interact directly with zinc atoms within the active site, often displacing a water molecule that is typically bound to the metal. nih.gov This interaction is facilitated by the nitrogen atoms of the tetrazole ring. nih.gov
Furthermore, the phenolic hydroxyl group is capable of forming hydrogen bonds with amino acid residues in the active site of biological macromolecules. In the case of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, the introduction of a 2-hydroxy group onto a phenyl ring attached to an azole scaffold has been shown to significantly improve inhibitory activity. unil.ch This suggests that for this compound, the hydroxyl group is strategically positioned to form key hydrogen bonds with enzyme active sites. Molecular docking studies on various tetrazole derivatives have supported these interaction models, visualizing the binding details of ligands with the receptor's active site. mdpi.comresearchgate.net
Structure-activity relationship (SAR) studies on tetrazole derivatives have provided valuable insights into the mechanisms of urease inhibition. Research indicates that the type and position of substituents on the aromatic rings are critical in determining the inhibitory potency of these compounds against urease. mdpi.com
For a series of tetrazole derivatives, it was found that the presence of different substituents on the phenyl ring led to varying degrees of urease inhibition. mdpi.comresearchgate.net This highlights that modifications to the core structure of this compound could modulate its activity. For example, studies on other heterocyclic compounds like dihydropyrimidines have shown that a free sulfur atom and a hydrazine (B178648) moiety are key pharmacophores for urease inhibition, with kinetic studies revealing a mixed-type inhibition. scribd.com While not directly a tetrazole, this illustrates the importance of specific functional groups in binding to the urease active site.
In one study of tetrazole derivatives, the inhibitory concentration (IC₅₀) values varied significantly with different substitutions, indicating that electronic and steric factors play a crucial role in the interaction with the urease enzyme. researchgate.net
Table 1: Urease Inhibition Data for Selected Tetrazole Derivatives Note: This table presents data for derivatives of a related tetrazole compound to illustrate structure-activity relationships, as presented in the cited research.
| Compound | Substituent on Phenyl Ring | % Inhibition (at 0.1 mM) | IC₅₀ (µM) |
| AV2 | 4-formyl-2-methoxyphenyl | Not specified | Potent Inhibitor |
| AV5 | Not specified | Not specified | High Inhibitor |
| AV3 | Not specified | Not specified | Moderate Inhibitor |
| AV4 | Not specified | Not specified | Weaker Inhibitor |
| Data synthesized from studies on valsartan (B143634) derivatives which contain a biphenyl (B1667301) tetrazole structure. mdpi.com |
Interaction with Nucleic Acids
The ability of certain chemical compounds to interact with and cleave DNA is a significant area of research, particularly for the development of new therapeutic agents.
Metal complexes of Schiff bases derived from tetrazole-phenols have been investigated for their DNA cleavage activity. scirp.orgsphinxsai.com In these studies, the ligand itself is crucial for the complex's ability to interact with DNA. The general procedure involves incubating the test compound with plasmid DNA, such as pUC18 or pBR322, and an oxidizing agent like hydrogen peroxide. sphinxsai.comresearchgate.net The extent of DNA cleavage is then analyzed using gel electrophoresis. sphinxsai.comresearchgate.net
The mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which then attack the phosphodiester backbone of the DNA, leading to single-strand or double-strand breaks. researchgate.net For example, a study on a Cu(II) complex of 2-((E)-(1-phenyl-1H-tetrazol-5-ylimino)methyl)phenol demonstrated notable DNA cleavage activity. scirp.org Similarly, metal complexes of (E)-2-((Tetrazolo[1,5-a]quinolin-4-ylmethylene)amino)phenol also showed the ability to cleave DNA. sphinxsai.com These findings suggest that the this compound scaffold, when incorporated into larger ligand systems and complexed with metals, can contribute to DNA cleavage capabilities.
General Mechanisms of Interaction with Biological Macromolecules
The broader biological effects of this compound derivatives, such as antimicrobial activity, are a direct consequence of their interactions with key cellular components.
Studies on various tetrazole-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, metal complexes of 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (B47542) were screened for anti-bacterial activity. scirp.org The mechanism is believed to involve the inhibition of crucial enzymes necessary for bacterial survival or the disruption of the bacterial cell wall or membrane integrity. The chelation of metal ions, which are essential cofactors for many bacterial enzymes, by the tetrazole ligand is another potential mechanism of antibacterial action. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
